molecular formula C11H8BrN3S B11780309 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11780309
M. Wt: 294.17 g/mol
InChI Key: JVBLYVUHXZKTQA-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused with a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is carried out in the presence of a base such as potassium tert-butoxide in tert-butanol, and the mixture is heated under reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can undergo various chemical reactions, including:

    Electrophilic Substitution: The aromatic bromine can be substituted by nucleophiles.

    Nucleophilic Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides or sulfones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused thiazole-triazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3

InChI Key

JVBLYVUHXZKTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br

Origin of Product

United States

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